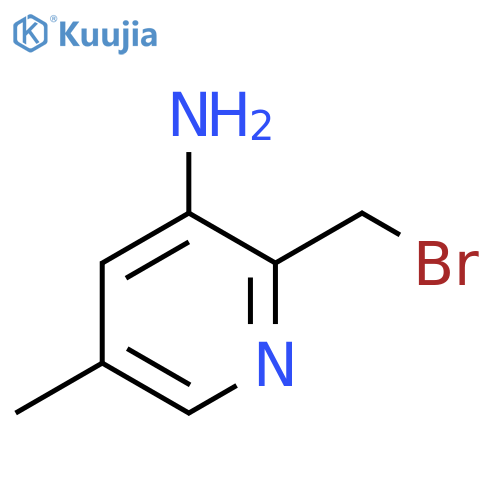Cas no 1805270-75-0 (3-Amino-2-bromomethyl-5-methylpyridine)

1805270-75-0 structure
商品名:3-Amino-2-bromomethyl-5-methylpyridine
CAS番号:1805270-75-0
MF:C7H9BrN2
メガワット:201.063760519028
CID:4898609
3-Amino-2-bromomethyl-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-bromomethyl-5-methylpyridine
-
- インチ: 1S/C7H9BrN2/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3,9H2,1H3
- InChIKey: QYINKKMPPUGSHR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC(C)=CN=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.9
3-Amino-2-bromomethyl-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016590-250mg |
3-Amino-2-bromomethyl-5-methylpyridine |
1805270-75-0 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029016590-1g |
3-Amino-2-bromomethyl-5-methylpyridine |
1805270-75-0 | 95% | 1g |
$2,866.05 | 2022-04-01 |
3-Amino-2-bromomethyl-5-methylpyridine 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
1805270-75-0 (3-Amino-2-bromomethyl-5-methylpyridine) 関連製品
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
